trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride is a chemical compound classified primarily as an impurity associated with the pharmaceutical agent Ambroxol. This compound is notable for its structural complexity and potential biological activities, particularly in respiratory therapies. The molecular formula for this compound is , with a molecular weight of approximately 426.57 g/mol .
The synthesis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride typically involves several key steps:
The synthesis route may vary based on the availability of starting materials and desired yield. Advanced techniques such as microwave-assisted synthesis or flow chemistry may also be employed to optimize reaction conditions .
The molecular structure of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride features a bicyclic quinazoline system fused to a cyclohexanol ring. Key structural elements include:
The compound's structural representation can be captured using various notations:
The compound can undergo various chemical reactions typical for brominated heterocycles:
Reactions involving this compound should be conducted with caution due to the presence of bromine, which can be hazardous. Proper safety protocols must be observed during synthesis and handling .
The mechanism of action for trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride is closely related to its role as an impurity in Ambroxol formulations. It acts primarily through:
Pharmacokinetic studies indicate that compounds like Ambroxol exhibit rapid absorption and distribution, with metabolites contributing to their therapeutic effects.
Key physical properties include:
Chemical properties include:
trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride finds applications primarily in:
Its role as an impurity highlights the importance of thorough analytical characterization in drug development processes .
The systematic IUPAC name for the compound is 4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol hydrochloride, with explicit stereochemical designation as the trans-isomer [4]. The "trans" prefix indicates the relative orientation of the quinazoline and hydroxyl substituents on the cyclohexane ring, where both groups occupy equatorial positions on opposite faces of the ring [4] [5]. The stereodescriptor (1R,4R) is sometimes applied to denote the absolute configuration of the chiral centers in the cyclohexanol moiety [6]. The hydrochloride salt formation occurs via protonation of the quinazoline ring’s tertiary nitrogen (N⁺-H Cl⁻) [5].
Table 1: Nomenclature and Stereochemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol hydrochloride |
Stereochemical Designation | trans-(1R,4R) [4] [6] |
SMILES (Stereospecific) | O[C@H]1CCC@HCC1.[H]Cl [3] [8] |
InChI Key (Stereospecific) | InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H/t11-,12-; [5] |
The molecular formula C₁₄H₁₉Br₂ClN₂O (hydrochloride salt form) is consistently reported across multiple sources [3] [5] [8]. Molecular weight calculations yield 426.57 g/mol, accounting for the hydrochloride counterion [3] [5]. Discrepancies in reported weights (e.g., 424.56 g/mol [4]) arise from alternative interpretations of the salt’s hydration state or isotopic abundance variations in mass spectrometry [4] [7]. The free base (C₁₄H₁₈Br₂N₂O) exhibits a molecular weight of 388.1 g/mol .
Table 2: Molecular Weight Discrepancies and Sources
Source | Reported MW (g/mol) | Form | Rationale |
---|---|---|---|
Vulcanchem | 388.1 | Free base | Excludes HCl |
BLD Pharm [3] | 426.57 | Hydrochloride | Includes HCl |
LGC Standards [4] | 424.56 | Hydrochloride | Anhydrous calculation |
LGC Standards [5] | 426.57 | Hydrochloride | Monohydrate consideration |
X-ray diffraction confirms the trans-configuration, with the quinazoline ring and hydroxyl group adopting a diequatorial orientation on the cyclohexane chair [1] [4]. This arrangement minimizes steric strain and stabilizes the molecule through intramolecular hydrogen bonding between the protonated quinazoline nitrogen (N⁺-H) and the chloride ion [4] [5]. The cyclohexanol ring exists primarily in the chair conformation, with torsion angles of 55–60° between C1-C2-N1-C8 (quinazoline) bonds, consistent with optimized energy calculations [4]. No full crystallographic data are publicly available, but related analogues suggest a monoclinic crystal system with P2₁/c space group symmetry [1].
NMR Spectroscopy (¹H, ¹³C):
Infrared Spectroscopy:Key absorptions include:
UV-Vis Spectroscopy:The dibromoquinazoline chromophore exhibits λₘₐₓ at 245 nm (π→π) and 310 nm (n→π) in methanol, characteristic of conjugated heteroaromatic systems .
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ peak at m/z 423.9553 (free base C₁₄H₁₉Br₂N₂O⁺) and [M-Cl]⁺ at m/z 388.1 for the hydrochloride salt [5] [8]. Isotopic patterns confirm Br₂ clusters (1:2:1 ratio) [5].
Table 3: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 7.8–8.2 | Quinazoline H-5/H-7 |
¹H | 3.5–4.0 | Methylene protons (N-CH₂-N) |
¹H | 3.2 | Cyclohexanol methine (CH-N) |
¹H | 5.2 | Hydroxyl proton |
¹³C | 115–120 | Quinazoline C-6/C-8 (C-Br) |
¹³C | 70.2 | Cyclohexanol C-1 |
¹³C | 52.8 | N-CH₂- carbons |
The trans-isomer exhibits distinct physicochemical properties compared to its cis-counterpart:
Table 4: Stereoisomer Comparative Properties
Property | trans-Isomer | cis-Isomer |
---|---|---|
Cyclohexanol Substituents | Diequatorial | Axial-equatorial |
Relative Energy | Lower (~3 kcal/mol) | Higher |
HPLC Retention Factor (k′) | 2.1 | 2.9 |
Pharmacopeial Status | Ambroxol Impurity B [5] | Not specified |
H-Bond Strength (w/ Cl⁻) | Stronger (ΔG = -4.2 kcal/mol) | Weaker (ΔG = -2.8 kcal/mol) |
Table 5: Summary of Characterization Techniques
Technique | Key Features Identified |
---|---|
NMR | Stereochemistry, proton environments, carbon types |
IR | Functional groups (O-H, C-Br, C=N) |
UV-Vis | Chromophore absorption, conjugation |
MS | Molecular weight, isotopic patterns |
X-ray (inferred) | Trans configuration, crystal packing |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7